Pidobenzone

Dermatology Hyperpigmentation Adjuvant Therapy

Pidobenzone is an amino acid ester of hydroquinone used as a topical depigmenting agent in clinical and in vitro research. Procure based on defined protocols: 4% formulation is indicated as monotherapy for melasma or as an adjuvant for solar lentigines. Its specific cytotoxicity profile makes it an essential comparative standard for evaluating novel agents. Select this compound for studies requiring this exact mechanism and safety profile.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 138506-45-3
Cat. No. B104782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePidobenzone
CAS138506-45-3
Synonyms5-oxo-L-Proline 4-Hydroxyphenyl Ester
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)OC2=CC=C(C=C2)O
InChIInChI=1S/C11H11NO4/c13-7-1-3-8(4-2-7)16-11(15)9-5-6-10(14)12-9/h1-4,9,13H,5-6H2,(H,12,14)/t9-/m0/s1
InChIKeySDJPNDMWNUPUFI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pidobenzone (CAS 138506-45-3) for Skin Depigmentation Research and Formulation Development


Pidobenzone (CAS 138506-45-3) is a synthetic amino acid ester of hydroquinone, classified as a topical depigmenting agent [1]. It is characterized chemically as 4-hydroxyphenyl 5-oxo-L-prolinate with the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol [2]. Pidobenzone functions primarily as an inhibitor of melanin synthesis, targeting tyrosinase activity to reduce hyperpigmentation [1].

Pidobenzone Procurement: Why Alternative Depigmenting Agents Cannot Be Substituted Without Evidence


Although pidobenzone shares its hydroquinone-derived core structure with several other depigmenting agents, direct substitution is not supported by the current evidence base. The Altmeyers Encyclopedia explicitly states that, particularly in comparison to hydroquinone, the advantages of pidobenzone are not clearly defined [1]. Furthermore, in vitro studies reveal that pidobenzone exhibits a distinct cytotoxicity profile at therapeutically relevant concentrations, a characteristic that may not be shared by all in-class alternatives and can critically impact experimental outcomes [2]. These findings underscore that class-level assumptions are insufficient; selection between pidobenzone and its analogs must be guided by quantitative, context-specific evidence.

Pidobenzone: Quantitative Evidence Guide for Differentiated Selection Against Comparators


Pidobenzone 4% Demonstrates Clinical Efficacy as Adjuvant to Physical Therapies in Solar Lentigines

In a randomized, controlled clinical trial, the combination of topical pidobenzone 4% with either cryotherapy or fractional CO₂ laser was compared against physical therapy alone for the treatment of solar lentigines [1]. The study found that the associated treatment was safe and improved therapeutic results, with the combination of cryotherapy and pidobenzone 4% identified as the most useful regimen [1]. Efficacy was evaluated using the Skin Tone Color Scale (STCS) and a Visual Analog Scale (VAS) [1].

Dermatology Hyperpigmentation Adjuvant Therapy

Pidobenzone 4% Monotherapy is Safe and Effective for Melasma in a 16-Week Clinical Study

A clinical study evaluating pidobenzone 4% lipogel (K5®) applied twice daily for 16 weeks in patients with melasma demonstrated that the treatment was safe and effective [1]. The study concluded that pidobenzone 4% lipogel represents a useful, reliable, and safe treatment for different types of melasma [1].

Melasma Dermatology Monotherapy

Pidobenzone 2% Exhibits Potent Melanin Reduction but with Significant Cytotoxicity in 3D Skin Models

In an in vitro study using MelanoDerm 3D human skin tissue equivalents, treatment with a 2% pidobenzone lotion for one week resulted in a significant reduction in melanin levels [1]. However, after 21 days of treatment, no viable cells remained, indicating overt cytotoxicity [1]. In contrast, a comparator lotion containing undecylenoyl phenylalanine (UDP) and ergothioneine (EGT) reduced melanin levels by 53% compared to untreated inserts after 13 days, with only a 25% reduction in cell viability [1].

In vitro toxicology Melanogenesis 3D skin model

Comparative Advantage Over Hydroquinone Remains Unclear Despite Class Similarities

Despite being an amino acid ester of hydroquinone, the comparative advantages of pidobenzone over hydroquinone itself are not clearly defined in the literature [1]. The Altmeyers Encyclopedia notes that while 4% pidobenzone is described as safe and effective, reliable data on its allergenic potential are lacking, and its benefits relative to hydroquinone are not well-established [1]. A commentary on the Campanati et al. (2016) trial suggests that pidobenzone 4% could be a promising, better-tolerated alternative to topical hydroquinone, but this remains a hypothesis requiring further validation [2].

Comparative efficacy Hydroquinone Evidence gap

Pidobenzone: Evidence-Based Research and Industrial Application Scenarios


Adjuvant Therapy in Clinical Trials for Hyperpigmentation

Based on the randomized controlled trial by Campanati et al. (2016), pidobenzone 4% is suitable for use as an adjuvant to cryotherapy or fractional CO₂ laser in clinical research protocols targeting solar lentigines. This scenario leverages the demonstrated improvement in therapeutic outcomes and prevention of post-treatment hyperpigmentation when pidobenzone is combined with physical modalities [1].

Monotherapy for Melasma in Clinical Studies

Zanieri et al. (2008) provide clinical evidence that pidobenzone 4% lipogel applied twice daily for 16 weeks is a safe and effective monotherapy for melasma. This application is appropriate for research studies investigating standalone depigmenting interventions in melasma patients [2].

In Vitro Depigmentation and Cytotoxicity Screening Using 3D Skin Models

The MatTek study (Technical Reference 522) demonstrates that pidobenzone 2% can be used as a positive control in in vitro melanogenesis assays using 3D human skin equivalents. However, its significant cytotoxicity after extended exposure makes it a valuable tool for comparative toxicology studies alongside agents with better safety profiles, such as UDP+EGT combinations [3].

Investigational Comparator for Hydroquinone in Preclinical Research

Given the unclear comparative advantage over hydroquinone as noted by Altmeyers Encyclopedia, pidobenzone is an appropriate investigational comparator in preclinical studies aiming to characterize the relative safety and efficacy of new hydroquinone derivatives or alternative depigmenting agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pidobenzone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.